molecular formula C4H3NO2S B14317669 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one CAS No. 112463-59-9

4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B14317669
CAS No.: 112463-59-9
M. Wt: 129.14 g/mol
InChI Key: VHTYEQRPYGFFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that features both sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an oxazolone precursor. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfur-containing functional group.

    Substitution: The oxazolone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxazolones depending on the nucleophile used.

Scientific Research Applications

4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the compound can form interactions with various biological molecules, potentially disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems.

Comparison with Similar Compounds

Similar Compounds

    4H-pyrans: These compounds also contain oxygen in a heterocyclic ring and have similar chemical properties.

    2-Aminothiazoles: These compounds contain both sulfur and nitrogen in their structure and are known for their biological activity.

  • 4-oxo-4H-1benzopyran-3-carbonitriles : These compounds have a similar ring structure and are used in various chemical reactions.

Uniqueness

4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of both sulfur and oxygen in its structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

CAS No.

112463-59-9

Molecular Formula

C4H3NO2S

Molecular Weight

129.14 g/mol

IUPAC Name

5-hydroxy-1,3-oxazole-4-carbothialdehyde

InChI

InChI=1S/C4H3NO2S/c6-4-3(1-8)5-2-7-4/h1-2,6H

InChI Key

VHTYEQRPYGFFHW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)O)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.